molecular formula C9H8F2O B11743273 4-(Allyloxy)-1,2-difluorobenzene

4-(Allyloxy)-1,2-difluorobenzene

Cat. No.: B11743273
M. Wt: 170.16 g/mol
InChI Key: IFIDTZAIZBYQON-UHFFFAOYSA-N
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Description

4-(Allyloxy)-1,2-difluorobenzene is an organic compound characterized by the presence of an allyloxy group attached to a difluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-1,2-difluorobenzene typically involves the allylation of 1,2-difluorobenzene. One common method is the reaction of 1,2-difluorobenzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Allyloxy)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-1,2-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The allyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The difluorobenzene ring can enhance the compound’s stability and reactivity, making it a valuable component in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-1,2-difluorobenzene is unique due to the presence of both allyloxy and difluorobenzene groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1,2-difluoro-4-prop-2-enoxybenzene

InChI

InChI=1S/C9H8F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6H,1,5H2

InChI Key

IFIDTZAIZBYQON-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)F)F

Origin of Product

United States

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